molecular formula C23H40Cl2N2O3 B4993347 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride

Cat. No.: B4993347
M. Wt: 463.5 g/mol
InChI Key: HHALEPRGHUPRHV-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the trimethylcyclohexyl group. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antihistamine, antipsychotic, or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.2ClH/c1-18-13-20(15-23(2,3)14-18)28-17-19(26)16-24-9-11-25(12-10-24)21-7-5-6-8-22(21)27-4;;/h5-8,18-20,26H,9-17H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALEPRGHUPRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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